Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

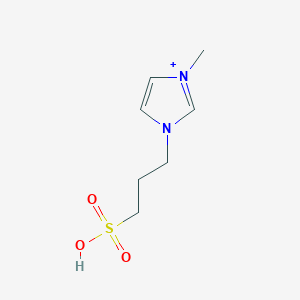

Oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) : est un composé organique qui présente une structure unique combinant des groupes pyrrolidine et oxalate

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) implique généralement la réaction de la 3-prop-2-ynoxypyrrolidine avec le chlorure d'oxalyle dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte, souvent en utilisant un solvant tel que le dichlorométhane. Le mélange réactionnel est agité à basse température pour assurer la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de l'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Des réacteurs à écoulement continu et d'autres techniques avancées peuvent être utilisés pour améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions : L'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe oxalate est remplacé par d'autres nucléophiles.

Réactifs et conditions communs :

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base.

Principaux produits formés :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés pyrrolidine substitués.

Applications de la recherche scientifique

Chimie : L'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) est utilisé comme élément de base en synthèse organique. Il peut être utilisé dans la préparation de molécules complexes et de polymères.

Biologie : En recherche biologique, ce composé peut être utilisé comme sonde ou réactif pour étudier les mécanismes enzymatiques et les interactions protéiques.

Industrie : Dans le secteur industriel, l'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) peut être utilisé dans la production de matériaux avancés, tels que des revêtements et des adhésifs, en raison de ses groupes fonctionnels réactifs.

Mécanisme d'action

Le mécanisme d'action de l'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes réactifs du composé peuvent former des liaisons covalentes avec des résidus d'acides aminés spécifiques dans les protéines, entraînant l'inhibition ou l'activation de l'activité enzymatique. Cette interaction peut moduler diverses voies biochimiques, ce qui en fait un outil précieux en recherche et en développement de médicaments.

Applications De Recherche Scientifique

Chemistry: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.

Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms and protein interactions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Oxalate de bis(2,5-dioxopyrrolidin-1-yl)

- Oxalate de bis(prop-2-en-1-yl)

- Oxalate de bis(2,4-dinitrophényl)

Comparaison : L'oxalate de bis(3-prop-2-ynoxypyrrolidin-1-yl) est unique en raison de la présence du groupe prop-2-ynoxy, qui confère une réactivité et des propriétés distinctes par rapport aux autres dérivés de l'oxalate. Cette singularité le rend particulièrement utile dans les applications nécessitant une réactivité et une fonctionnalisation spécifiques.

Propriétés

Formule moléculaire |

C16H20N2O6 |

|---|---|

Poids moléculaire |

336.34 g/mol |

Nom IUPAC |

bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate |

InChI |

InChI=1S/C16H20N2O6/c1-3-9-21-13-5-7-17(11-13)23-15(19)16(20)24-18-8-6-14(12-18)22-10-4-2/h1-2,13-14H,5-12H2 |

Clé InChI |

OZMWFYVTSKWSEI-UHFFFAOYSA-N |

SMILES canonique |

C#CCOC1CCN(C1)OC(=O)C(=O)ON2CCC(C2)OCC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)

![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)